(E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine
Overview
Description
(E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine is a complex organic compound with a unique structure that combines elements of both aliphatic and aromatic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine typically involves multi-step organic reactions One common approach is to start with the preparation of the pyrrole derivative, which is then coupled with the cyclohexanamine moiety
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the behavior of biological systems at the molecular level.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives and cyclohexanamine-based molecules. Examples include:
- Pyrrole-2-carboxylic acid derivatives
- Cyclohexylamine derivatives
Uniqueness
What sets (E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine apart is its unique combination of functional groups and stereochemistry. This uniqueness allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2.C4H4O4/c1-15-12-16(2)20(17(3)13-15)22-11-7-10-19(22)14-21-18-8-5-4-6-9-18;5-3(6)1-2-4(7)8/h7,10-13,18,21H,4-6,8-9,14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNMCBIJCQIRKO-WLHGVMLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CC=C2CNC3CCCCC3)C.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C=CC=C2CNC3CCCCC3)C.C(=C/C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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